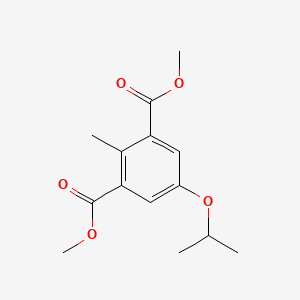
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes an isophthalic acid core substituted with isopropoxy and methyl groups, and esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the esterification of 5-isopropoxy-2-methyl-isophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The esterification reaction is typically conducted in large reactors with efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-Isopropoxy-2-methyl-isophthalic acid.
Oxidation: 5-Isopropoxy-2-carboxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups which can be hydrolyzed in vivo.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active carboxylic acid form. This can then interact with cellular targets, potentially affecting biochemical pathways. The isopropoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Isopropoxy-isophthalic acid monomethyl ester
- 5-Isopropoxy-2-methyl-isophthalic acid
- Dimethyl isophthalate
Uniqueness
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to its specific substitution pattern and esterification. This gives it distinct chemical properties and reactivity compared to similar compounds. Its combination of isopropoxy and methyl groups, along with the ester functionalities, makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H18O5 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8(2)19-10-6-11(13(15)17-4)9(3)12(7-10)14(16)18-5/h6-8H,1-5H3 |
Clave InChI |
HSUGWLURBWDZJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(Phenylcarbamoyl)amino]pentyl}-2-sulfanylacetamide](/img/structure/B8623633.png)
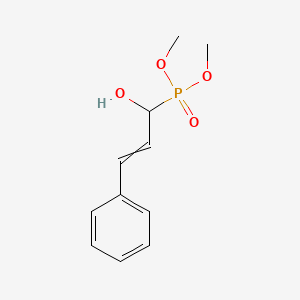
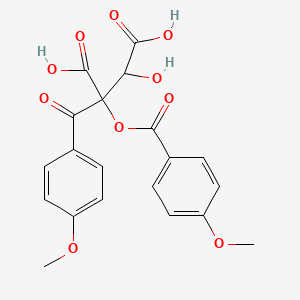
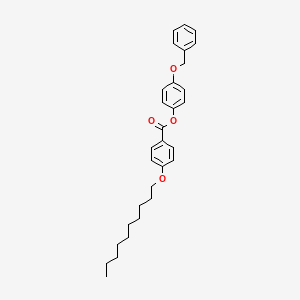
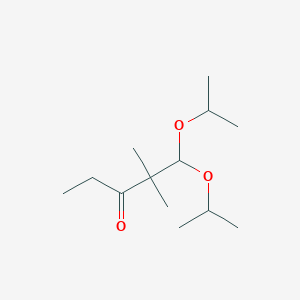
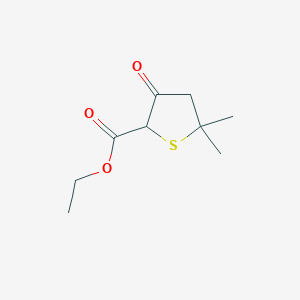
![5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B8623678.png)

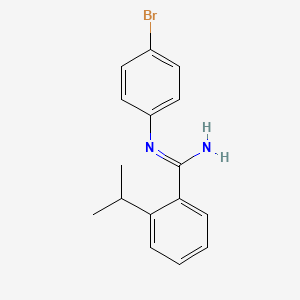
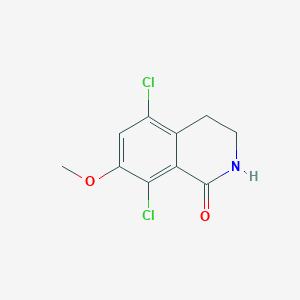
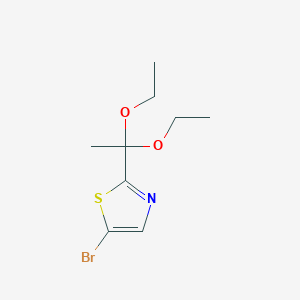
![4-[(4-Fluorophenyl)ethynyl]pyridine](/img/structure/B8623734.png)
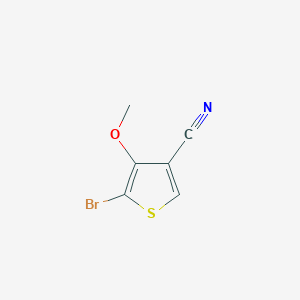
![Phosphinic acid, [(benzoylamino)methyl]phenyl-](/img/structure/B8623741.png)
